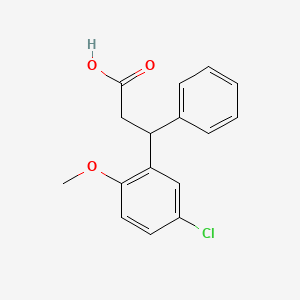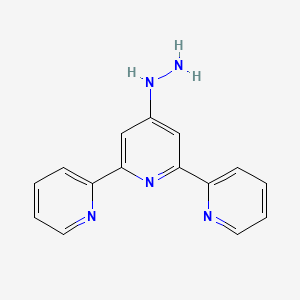
2,2,2-trichloroethyl N-phenylmethoxycarbamate
Übersicht
Beschreibung
2,2,2-trichloroethyl N-phenylmethoxycarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a phenylmethoxy group attached to a carbamic acid esterified with 2,2,2-trichloroethyl, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethyl N-phenylmethoxycarbamate typically involves the reaction of phenylmethanol with phosgene to form phenyl chloroformate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-trichloroethyl N-phenylmethoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxycarbonyl chloride, while reduction can produce phenylmethoxycarbinol.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloroethyl N-phenylmethoxycarbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism by which 2,2,2-trichloroethyl N-phenylmethoxycarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets include nucleophilic sites on biomolecules, where the compound forms covalent bonds, thereby modifying the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
- (Methoxy)carbamic acid 2,2,2-trichloroethyl ester
- (Ethoxy)carbamic acid 2,2,2-trichloroethyl ester
- (Phenylmethoxy)carbamic acid methyl ester
Comparison: 2,2,2-trichloroethyl N-phenylmethoxycarbamate is unique due to its phenylmethoxy group, which provides distinct steric and electronic properties. This uniqueness makes it more suitable for specific applications, such as protecting groups in peptide synthesis, compared to its analogs.
Eigenschaften
Molekularformel |
C10H10Cl3NO3 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-phenylmethoxycarbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-10(12,13)7-16-9(15)14-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI-Schlüssel |
DOEMDECFCZEUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CONC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)
![(+)-N-[(R)-p-Bromo-alpha-methylbenzyl]phthalimide](/img/structure/B8328809.png)









